molecular formula C20H24N8O B12249414 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine

1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine

Cat. No.: B12249414
M. Wt: 392.5 g/mol
InChI Key: ZZVIJZVAAYLINY-UHFFFAOYSA-N
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Description

1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is a complex heterocyclic compound. It features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazolo[3,4-d]pyrimidine core can be synthesized via a condensation reaction involving hydrazine derivatives and β-diketones . The final compound is obtained by coupling the pyrazolo[3,4-d]pyrimidine core with the piperidine derivative through an ether linkage .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine involves inhibition of cyclin-dependent kinase 2 (CDK2). This enzyme plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include the ATP-binding site of CDK2, leading to disruption of its kinase activity.

Comparison with Similar Compounds

Uniqueness: 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is unique due to its dual functional groups, which allow it to interact with multiple biological targets. This dual functionality enhances its potential as a therapeutic agent compared to compounds with a single functional group.

Properties

Molecular Formula

C20H24N8O

Molecular Weight

392.5 g/mol

IUPAC Name

1,6-dimethyl-4-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C20H24N8O/c1-13-11-28-17(22-13)4-5-18(25-28)29-12-15-6-8-27(9-7-15)20-16-10-21-26(3)19(16)23-14(2)24-20/h4-5,10-11,15H,6-9,12H2,1-3H3

InChI Key

ZZVIJZVAAYLINY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC(=NC5=C4C=NN5C)C

Origin of Product

United States

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